Cuminaldehyde

Antimicrobial Resistance Essential Oil Component Minimum Inhibitory Concentration

Cuminaldehyde (4-isopropylbenzaldehyde; CAS 122-03-2) is a monoterpenoid aromatic aldehyde belonging to the benzaldehyde class, distinguished by a para-isopropyl substituent. It is the principal bioactive and aroma-defining constituent of cumin (Cuminum cyminum) essential oil , but is also found in eucalyptus, myrrh, and cassia.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 122-03-2
Cat. No. B089865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuminaldehyde
CAS122-03-2
Synonymscuminaldehyde
p-isopropyl benzaldehyde
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=O
InChIInChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3
InChIKeyWTWBUQJHJGUZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility282 mg/L @ 20 °C (exp)
insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cuminaldehyde (CAS 122-03-2) Procurement Guide: Sourcing the Defined Bioactive Aldehyde


Cuminaldehyde (4-isopropylbenzaldehyde; CAS 122-03-2) is a monoterpenoid aromatic aldehyde belonging to the benzaldehyde class, distinguished by a para-isopropyl substituent [1]. It is the principal bioactive and aroma-defining constituent of cumin (Cuminum cyminum) essential oil [2], but is also found in eucalyptus, myrrh, and cassia [3]. While sharing the core benzaldehyde scaffold with several other flavor and fragrance compounds, cuminaldehyde exhibits a unique profile of enzyme inhibition (including aldose reductase, α-glucosidase, and tyrosinase) and antimicrobial activity . Its defined CAS registry and established regulatory status (FEMA 2341) [4] make it a precisely identifiable and procurable entity, distinct from variable natural essential oil blends.

Why Cuminaldehyde (122-03-2) Cannot Be Replaced by Generic Benzaldehydes


Substituting cuminaldehyde with a generic benzaldehyde analog (e.g., benzaldehyde, cinnamaldehyde, or vanillin) fails because minor structural modifications lead to substantial functional divergence. The para-isopropyl group on cuminaldehyde is a critical determinant of its enzyme inhibition potency and selectivity. For example, while both cuminaldehyde and cinnamaldehyde exhibit antimicrobial activity, their Minimum Inhibitory Concentrations (MICs) and spectra of activity against specific multidrug-resistant (MDR) pathogens differ significantly [1]. Crucially, in enzyme inhibition assays, the structural analog p-hydroxybenzaldehyde is 24-fold less effective as a tyrosinase inhibitor than cuminaldehyde [2]. This demonstrates that even within the same chemical class, bioactivity is not interchangeable. Therefore, procurement of the exact CAS 122-03-2 compound is essential for research reproducibility and achieving specific, documented functional outcomes .

Quantitative Differentiation of Cuminaldehyde (122-03-2) vs. Analogs


Antimicrobial Potency: Cuminaldehyde Exhibits Lower MIC Against MDR Acinetobacter baumannii Compared to Cinnamaldehyde

Against the clinically challenging multidrug-resistant (MDR) pathogen Acinetobacter baumannii, cuminaldehyde demonstrates a Minimum Inhibitory Concentration (MIC) of 6.25 mM, which is half the concentration required for cinnamaldehyde (MIC = 12.5 mM) in the same study, indicating superior potency [1]. This quantitative advantage is critical for applications targeting MDR infections where minimizing effective dose is paramount.

Antimicrobial Resistance Essential Oil Component Minimum Inhibitory Concentration

Tyrosinase Inhibition: Cuminaldehyde is 24-Fold More Potent than p-Hydroxybenzaldehyde

In a direct enzymatic assay, cuminaldehyde inhibited mushroom tyrosinase with an ID50 of 7.7 μg/mL (0.05 mM). Its structural analog, p-hydroxybenzaldehyde, was significantly less effective, with the study noting that cuminaldehyde's ID50 is 24-fold lower (more potent) [1]. This substantial difference highlights the critical role of the para-isopropyl substituent in binding to the enzyme's active site.

Tyrosinase Inhibitor Enzyme Inhibition Cosmeceutical Research

Antidiabetic Lead Potential: Defined Aldose Reductase Inhibitory Activity vs. Acarbose

Cuminaldehyde was identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. It exhibited an IC50 of 0.00085 mg/mL against rat lens aldose reductase. While less potent than the clinical drug acarbose (1.8 times less inhibitory), this quantified activity establishes cuminaldehyde as a defined natural product lead compound with a specific, measurable effect, which is not a property shared by all benzaldehydes [1].

Aldose Reductase Inhibitor Antidiabetic Research Enzyme Assay

Food Safety Application: Dual-Action Antibacterial Mechanism and Quantitative Efficacy Against S. aureus

Cuminaldehyde demonstrates a unique dual antibacterial mechanism against Staphylococcus aureus, involving both cell membrane disruption and interaction with genomic DNA. Quantitatively, it achieved a MIC of 0.8 μL/mL and reduced viable bacterial counts by approximately 6 log CFU/mL in vitro [1]. While other antimicrobial aldehydes (e.g., cinnamaldehyde) are effective, this specific, quantified dual mode of action against a common foodborne pathogen provides a differentiated rationale for selecting cuminaldehyde in food preservation research.

Food Preservative Antibacterial Mechanism Natural Antimicrobial

Biofilm Eradication: Synergistic Enhancement of Tobramycin Activity

Cuminaldehyde, at a sub-inhibitory concentration of 20 μg/mL, synergistically enhances the antibiofilm activity of the antibiotic tobramycin (0.05 μg/mL) against Pseudomonas aeruginosa, resulting in significantly greater biofilm reduction than either agent alone (p < 0.01) [1]. This adjuvant property is not universally observed among essential oil components and represents a specific, high-value application for cuminaldehyde in combating biofilm-associated infections.

Biofilm Inhibition Antibiotic Adjuvant Synergistic Effect

Regulatory Clearance: Established FEMA GRAS Status for Flavor and Fragrance Applications

Cuminaldehyde (FEMA Number 2341) is a formally recognized and evaluated flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), with its GRAS (Generally Recognized As Safe) status affirmed for use in food [1]. In contrast, many structurally related research aldehydes lack this specific regulatory designation, limiting their downstream applicability. This established safety and usage profile is a key differentiator for industrial users seeking a compliant, scalable ingredient.

Flavor Ingredient Fragrance Material GRAS

Procurement-Driven Application Scenarios for Cuminaldehyde (122-03-2)


Antimicrobial Resistance Research (Lead Compound for MDR Pathogens)

Procure cuminaldehyde (CAS 122-03-2) as a lead compound for developing novel antimicrobials against multidrug-resistant (MDR) Gram-negative bacteria, specifically Acinetobacter baumannii. The quantitative evidence demonstrates a clear potency advantage (MIC of 6.25 mM) over the common alternative, cinnamaldehyde [1]. Its additional ability to act as an antibiotic adjuvant and inhibit biofilm formation [2] makes it a compelling starting point for combination therapy research.

Cosmeceutical and Food Anti-Browning Agent Development (Tyrosinase Inhibition)

Source cuminaldehyde for formulation research into skin-lightening cosmeceuticals or enzymatic browning inhibitors for fresh-cut produce. The data showing it is 24-fold more potent as a tyrosinase inhibitor than p-hydroxybenzaldehyde [3] provides a specific, data-driven justification for its use over simpler benzaldehyde derivatives. Its natural occurrence in cumin oil also supports marketing claims for 'naturally-derived' products.

Natural Food Preservative Formulation (Multi-Target Antibacterial Action)

Select cuminaldehyde for the development of clean-label food preservatives, particularly for meat and high-moisture products susceptible to S. aureus contamination. Its demonstrated dual mechanism of action—targeting both the bacterial membrane and genomic DNA—and its quantified efficacy in reducing S. aureus by ~6 log CFU/mL [4] offer a differentiated performance profile compared to single-mechanism preservatives, potentially mitigating resistance development.

Flavor and Fragrance Ingredient Procurement (Compliant and Defined Sourcing)

Procure cuminaldehyde (FEMA 2341) for use as a GRAS-approved flavoring agent to impart a characteristic spicy, cumin-like note to food, beverage, and oral care products. Its established FEMA GRAS status [5] and availability in high-purity analytical grades (≥97% by GC) ensure both regulatory compliance and batch-to-batch consistency, which is essential for industrial-scale formulation and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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